molecular formula C11H7BrClNO B8386983 2-Bromo-6-(4-chlorophenyl)pyridin-3-ol

2-Bromo-6-(4-chlorophenyl)pyridin-3-ol

Cat. No. B8386983
M. Wt: 284.53 g/mol
InChI Key: HNOWZHICXQBZPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-6-(4-chlorophenyl)pyridin-3-ol is a useful research compound. Its molecular formula is C11H7BrClNO and its molecular weight is 284.53 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-6-(4-chlorophenyl)pyridin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-6-(4-chlorophenyl)pyridin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Bromo-6-(4-chlorophenyl)pyridin-3-ol

Molecular Formula

C11H7BrClNO

Molecular Weight

284.53 g/mol

IUPAC Name

2-bromo-6-(4-chlorophenyl)pyridin-3-ol

InChI

InChI=1S/C11H7BrClNO/c12-11-10(15)6-5-9(14-11)7-1-3-8(13)4-2-7/h1-6,15H

InChI Key

HNOWZHICXQBZPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=C(C=C2)O)Br)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-bromo-6-iodopyridin-3-ol (0.65 g, 2.167 mmol), 4-chlorobenzeneboronic acid (339 mg, 2.167 mmol) and potassium carbonate (749 mg, 5.419 mmol) in dimethoxyethane (15 mL) and water (5 mL) was purged with nitrogen for 20 minutes. Tetrakis(triphenylphosphine)palladium(0) (125.2 mg, 0.108 mmol) was added and the reaction mixture heated to 80° C. in a sealed vial for 15 hours. The cooled reaction mixture was partitioned between ethyl acetate (50 mL) and saturated aqueous ammonium chloride solution (50 mL), the organic phase separated, washed with water (50 mL) and saturated brine (50 mL), dried (MgSO4), filtered and concentrated under reduced pressure to give a yellow syrup. The crude product was purified by chromatography on silica eluting with a solvent gradient of 0 to 40% ethyl acetate in hexanes to give 2-bromo-6-(4-chlorophenyl)pyridin-3-ol (0.319 g, 52% yield) as a yellow crystalline solid.
Quantity
0.65 g
Type
reactant
Reaction Step One
Quantity
339 mg
Type
reactant
Reaction Step One
Quantity
749 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
125.2 mg
Type
catalyst
Reaction Step Two

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